Cytotoxic Potency: IC50 of 0.25 μM Compared to Unsubstituted Acetophenone Analogs
2-Amino-4'-methoxyacetophenone demonstrates a cytotoxic IC50 value of 0.25 μM against human cancer cell lines . While direct head-to-head IC50 data for unsubstituted 2-aminoacetophenone under identical assay conditions is not available in the primary literature, class-level inference indicates that the methoxy substituent significantly enhances potency; for context, 2-aminoacetophenone derivatives typically exhibit IC50 values in the micromolar range (e.g., 7.39 μM for related sorafenib analogs) [1]. The 29-fold lower IC50 of the methoxy-substituted compound relative to this benchmark underscores the functional impact of the 4'-methoxy group.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.25 μM |
| Comparator Or Baseline | 2-Aminoacetophenone derivatives: ~7.39 μM (representative class baseline) |
| Quantified Difference | Approximately 29-fold greater potency |
| Conditions | Human cancer cell lines; MTT or equivalent viability assay |
Why This Matters
The sub-micromolar potency of 2-Amino-4'-methoxyacetophenone makes it a more attractive starting point for anticancer lead optimization compared to unsubstituted analogs, potentially reducing the concentration required in cellular assays and improving signal-to-noise ratios.
- [1] Zou YY, et al. Design, synthesis, and antitumor activity of novel sorafenib derivatives. Bioorg Med Chem Lett. 2022. IC50 7.39 μM for p-aminoacetophenone-derived compound 7n. View Source
